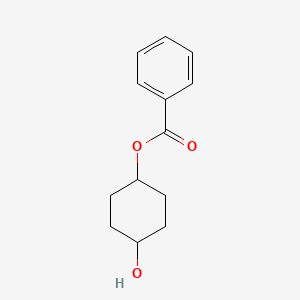

4-Hydroxycyclohexyl benzoate

CAS No.: 6308-92-5

Cat. No.: VC3884507

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6308-92-5 |

|---|---|

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | (4-hydroxycyclohexyl) benzoate |

| Standard InChI | InChI=1S/C13H16O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 |

| Standard InChI Key | LNXMWBSIGLFCEE-UHFFFAOYSA-N |

| SMILES | C1CC(CCC1O)OC(=O)C2=CC=CC=C2 |

| Canonical SMILES | C1CC(CCC1O)OC(=O)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Hydroxycyclohexyl benzoate consists of a benzoate group esterified to the hydroxyl-bearing carbon of a cyclohexane ring. The compound exhibits stereoisomerism, with distinct cis- and trans-configurations depending on the spatial orientation of the hydroxyl group relative to the benzoyloxy moiety . The trans-isomer (CAS 917771-54-1) is commercially available at ≥97% purity , while the cis-form (CAS 1165894-81-4) remains less characterized.

Table 1: Key Physicochemical Properties

Spectroscopic Identification

-

NMR: The -NMR spectrum typically shows aromatic protons at δ 7.8–7.4 ppm (benzoyl group), cyclohexyl protons between δ 1.2–2.5 ppm, and the hydroxyl proton near δ 1.8 ppm .

-

MS: Electron ionization mass spectrometry reveals a molecular ion peak at m/z 220.26, with fragmentation patterns corresponding to the loss of (121 Da) .

Synthesis and Production Methods

Chemical Synthesis

Industrial production (e.g., by MolCore BioPharmatech ) likely involves:

-

Esterification: Reacting cyclohexanol derivatives with benzoyl chloride under acidic conditions.

-

Stereochemical Control: Using chiral catalysts or resolving agents to isolate trans-isomers .

Table 2: Comparative Synthesis Approaches

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Biocatalytic | ~85% | High | Moderate | Low |

| Chemical | 90–95% | ≥97% | High | Moderate (solvents) |

Applications and Industrial Relevance

Pharmaceutical Intermediates

4-Hydroxycyclohexyl benzoate serves as a precursor in synthesizing:

-

Antimicrobial Agents: Benzoate esters exhibit preservative properties in topical formulations .

-

Polymer Additives: As a plasticizer or stabilizer in biodegradable polymers.

Research Applications

-

Chiral Resolution Studies: The trans-isomer’s rigid structure aids in chromatographic method development .

-

Metabolic Pathway Probes: Radiolabeled variants track esterase activity in biochemical assays .

Analytical and Quality Control Methods

Chromatographic Analysis

-

HPLC: Reverse-phase C18 columns with UV detection at 254 nm resolve cis/trans isomers (retention times: trans = 8.2 min; cis = 9.7 min) .

-

GC-MS: Derivatization with BSTFA enables volatility for gas-phase separation .

Spectroscopic Validation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume